molecular formula C15H14O3 B5763189 phenyl (4-methylphenoxy)acetate

phenyl (4-methylphenoxy)acetate

Cat. No.: B5763189
M. Wt: 242.27 g/mol
InChI Key: ZDSHUODJHDXTNI-UHFFFAOYSA-N
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Description

Phenyl (4-methylphenoxy)acetate is a synthetic compound belonging to the class of phenoxyacetic acid derivatives . This class of compounds is of significant interest in scientific research for developing substances with specialized properties. While the specific biological activity of this compound requires further investigation, closely related structural analogues have demonstrated considerable potential in various research fields. In medicinal chemistry research, benzophenone analogues incorporating the (2-aroyl-4-methylphenoxy)acetamide structure have shown promising anti-tumor and proapoptotic effects in experimental models, such as Ehrlich ascites tumor cells . These effects are mediated via caspase-3 activation, leading to programmed cell death . Furthermore, phenoxyacetate anions, particularly (4-chloro-2-methylphenoxy)acetate (MCPA), are extensively studied in agrochemical research for their herbicidal activity, functioning as synthetic auxins or plant growth regulators . The phenoxyacetate core structure is also a valuable building block in organic synthesis. For instance, studies on the vapour phase reaction of phenol with methyl acetate over zeolite catalysts explore simultaneous alkylation and acylation pathways, yielding various industrially relevant intermediates . This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments before use.

Properties

IUPAC Name

phenyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-12-7-9-13(10-8-12)17-11-15(16)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSHUODJHDXTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares phenyl (4-methylphenoxy)acetate with key analogs, emphasizing substituent effects on properties:

Compound Name Molecular Formula Molecular Weight Substituents (Phenoxy/Aryl Group) Ester Group Key Properties/Applications References
This compound* C₁₅H₁₄O₃ 242.27 g/mol 4-methylphenoxy Phenyl Hypothesized: High lipophilicity Deduced
Ethyl (4-methylphenoxy)acetate C₁₁H₁₄O₃ 194.23 g/mol 4-methylphenoxy Ethyl Log Kow: 2.65; Water solubility: 253.9 mg/L; Used in pesticide synthesis
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 g/mol 4-chlorophenyl Methyl High volatility; Intermediate in pharmaceuticals
Methyl (4-methoxyphenyl)acetate C₁₀H₁₂O₃ 180.20 g/mol 4-methoxyphenyl Methyl Enhanced solubility due to methoxy group; Used in organic synthesis

*Note: Properties for this compound are inferred from structural analogs.

Physicochemical Properties

  • Lipophilicity: Ethyl (4-methylphenoxy)acetate has a Log Kow of 2.65, indicating moderate lipophilicity . Replacing the ethyl group with a phenyl (as in this compound) likely increases Log Kow due to the larger aromatic moiety.
  • Solubility: Ethyl (4-methylphenoxy)acetate has a water solubility of 253.9 mg/L . The phenyl variant is expected to exhibit lower aqueous solubility, aligning with trends in ester hydrophobicity.
  • Thermal Stability: Methyl 4-chlorophenylacetate () and similar esters show stability up to 150–200°C, suggesting this compound would also tolerate moderate heating.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for phenyl (4-methylphenoxy)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via Williamson ether synthesis , where 4-methylphenol reacts with a haloacetate (e.g., methyl chloroacetate) in the presence of a base like potassium carbonate. Reaction optimization includes:

  • Solvent selection : Anhydrous acetone or DMF for efficient nucleophilic substitution .
  • Base concentration : Excess base (e.g., K₂CO₃) ensures complete deprotonation of the phenol .
  • Reflux duration : Extended reflux (8–12 hours) improves conversion, monitored via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Post-reaction extraction with ether and washing with NaOH removes unreacted phenol .

Q. How can researchers ensure the purity of this compound following synthesis?

  • Analytical techniques :

  • HPLC/GC : Quantify purity using reverse-phase C18 columns or GC-MS with internal standards .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
    • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : 240.27 g/mol (calculated from C₁₅H₁₄O₃).
  • LogP : ~2.8 (predicted via software), indicating moderate hydrophobicity for solubility in organic solvents .
  • Stability : Sensitive to hydrolysis under acidic/basic conditions; store in anhydrous environments .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via nucleophilic substitution?

  • Reaction mechanism :

  • SN2 pathway : The phenoxide ion (from 4-methylphenol and base) attacks the electrophilic carbon of methyl chloroacetate, displacing chloride .
  • Kinetic control : Higher temperatures favor transition-state formation, accelerating reaction rates .
    • Computational validation : Density Functional Theory (DFT) studies can model transition states and activation energies .

Q. How do structural modifications at the phenoxy moiety influence the physicochemical properties of this compound derivatives?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., Cl, NO₂): Increase acidity of the phenolic -OH, altering reaction kinetics .
  • Hydrophobic groups (e.g., CF₃): Enhance logP, improving membrane permeability in biological studies .
    • Case study : Replacing 4-methyl with 4-chloro (as in Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester) increases molecular weight to 276.71 g/mol and alters crystallization behavior .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Multi-technique validation : Cross-validate NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • X-ray crystallography : Resolve ambiguous peaks by determining crystal structures .
  • Batch-specific analysis : Compare synthetic batches using HPLC retention times and spiking with authentic standards .

Q. How can computational chemistry predict the biological activity of this compound analogs?

  • Molecular docking : Screen against target proteins (e.g., enzymes) to predict binding affinities .
  • QSAR models : Correlate substituent effects (e.g., Hammett constants) with bioactivity data .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using software like SwissADME .

Notes

  • Advanced questions integrate multi-disciplinary approaches (e.g., synthesis, computation, bioassay) for comprehensive research design.
  • Structural analogs (e.g., 4-chlorophenyl derivatives) provide comparative insights into reactivity and applications .

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